BIO-11006 Acetate: A Deep Dive into its Mechanism of Action
BIO-11006 Acetate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BIO-11006 acetate is an investigational synthetic peptide that has garnered significant interest for its therapeutic potential across a range of diseases, including inflammatory conditions and cancer.[1] This technical guide provides a comprehensive overview of the core mechanism of action of BIO-11006, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
BIO-11006 is a 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein is a key substrate of protein kinase C (PKC) and plays a crucial role in a variety of cellular processes, including cell motility, phagocytosis, and mitogenesis.[2] By inhibiting MARCKS, BIO-11006 modulates these downstream pathways, leading to its observed therapeutic effects.
Core Mechanism of Action: MARCKS Inhibition
The primary mechanism of action of BIO-11006 is the inhibition of MARCKS protein phosphorylation.[1] In its unphosphorylated state, MARCKS is localized to the plasma membrane where it cross-links actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[1][3] Phosphorylation of MARCKS by PKC or its binding to a calcium-calmodulin complex disrupts this association, causing MARCKS to translocate to the cytoplasm. This releases PIP2, making it available for downstream signaling cascades.[1]
BIO-11006 binds to the N-terminal domain of MARCKS, preventing its phosphorylation.[1] This action stabilizes the protein at the plasma membrane, effectively inhibiting the release of PIP2 and subsequent signaling events. The inhibition of MARCKS-mediated signaling has been shown to impact several key cellular functions:
-
Inhibition of Cell Migration and Metastasis: By preventing the dynamic reorganization of the actin cytoskeleton necessary for cell movement, BIO-11006 has demonstrated the ability to inhibit cancer cell migration and metastasis in preclinical models of non-small cell lung cancer (NSCLC).[4][5]
-
Modulation of Inflammation: The MARCKS protein is involved in neutrophil aggregation and cytokine release at sites of inflammation.[6] BIO-11006 has been shown to reduce the influx of neutrophils and pro-inflammatory cytokines in models of acute lung injury and in patients with Acute Respiratory Distress Syndrome (ARDS).[6][7]
-
Reduction of Mucus Hypersecretion: Inhibition of MARCKS has been linked to the prevention of mucin granule release, thereby reducing the overproduction of mucus in the lungs.[1] This has potential therapeutic implications for conditions like Chronic Obstructive Pulmonary Disease (COPD).[2]
Signaling Pathways
The inhibitory action of BIO-11006 on MARCKS phosphorylation has significant downstream effects on intracellular signaling pathways. The primary pathway affected is the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and migration.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the key quantitative data from various studies investigating the efficacy and safety of BIO-11006.
Table 1: Phase II Study in Acute Respiratory Distress Syndrome (ARDS)[6]
| Parameter | BIO-11006 (n=19) | Placebo (n=19) |
| Mortality at Day 28 | 4 deaths (21%) | 7 deaths (37%) |
| Oxygenation | Rapid and faster improvements | Slower improvements |
| Pro-inflammatory Cytokines | Decreased | No significant change |
Table 2: Phase II Study in Non-Small Cell Lung Cancer (NSCLC)[4][8]
| Parameter | BIO-11006 + Standard of Care (SOC) (n=30) | Standard of Care (SOC) Alone (n=30) | p-value |
| Overall Response Rate (ORR) at 3 months | Improved | - | 0.02 |
| Partial Response (PR) | 40% | 30% | - |
| Disease Progression (DP) | 7% | 17% | - |
Table 3: Preclinical Metastasis Study in Mouse Models of Lung Cancer[5]
| Model | Treatment | Outcome |
| Orthotopic PC-9 cells | Inhaled BIO-11006 | Dramatic attenuation of tumor metastasis |
| Tail vein A549 cells | Inhaled BIO-11006 | ~95% inhibition of metastasis to distal organs |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following provides an overview of the methodologies used in key experiments.
Phase II Clinical Trial in ARDS (NCT03202394)[6][9]
-
Study Design: A multicenter, placebo-controlled, double-blind, randomized Phase II study.
-
Patient Population: 38 patients with moderate to severe ARDS.
-
Intervention: BIO-11006 administered at a dose of 125 mg twice daily for up to 28 days via inhalation, compared to a placebo (half normal saline).
-
Primary Endpoints: Safety and tolerability of BIO-11006.
-
Secondary Endpoints: Improvements in oxygenation, changes in pro-inflammatory cytokines, and mortality at 28 days.
Phase II Clinical Trial in NSCLC (NCT03472053)[4][8]
-
Study Design: A randomized, controlled, parallel-group Phase II study.
-
Patient Population: 60 patients with stage 4 NSCLC.
-
Intervention: Standard of care (pemetrexed/carboplatin) plus BIO-11006, compared to standard of care alone.
-
Primary Endpoint: Progression-free survival (PFS) at three months.
-
Secondary Endpoints: Overall response rate (ORR), and overall survival (OS) at 3 and 12 months.
In Vivo Murine Model of Acute Lung Injury (ALI)[7]
-
Model: ALI was induced in mice by intratracheal instillation of lipopolysaccharide (LPS).
-
Intervention: BIO-11006 was administered as an inhaled aerosol at various time points after LPS instillation.
-
Outcome Measures: Assessment of neutrophil influx into the lungs, production of chemokines and cytokines (such as KC, the mouse equivalent of IL-8, and TNF-α), and activation of NF-κB.
Conclusion
BIO-11006 acetate represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the MARCKS protein. By preventing MARCKS phosphorylation, BIO-11006 effectively modulates key signaling pathways involved in inflammation, cell migration, and mucus secretion. The encouraging results from preclinical and Phase II clinical trials in ARDS and NSCLC underscore its potential in treating a range of diseases with high unmet medical needs. Further clinical investigation in larger patient populations will be crucial to fully elucidate the therapeutic utility of this novel peptide.
References
- 1. Facebook [cancer.gov]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Results of Biomarck Phase II Study of BIO-11006 in Patients with ARDS to be Presented at the 2021 ATS Annual Meeting [businesswire.com]
- 7. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
